Comprehensive Technical Guide: Exact Mass, Molecular Weight, and Bioanalytical Applications of (1S,3S)-Solifenacin Hydrochloride-d5
Comprehensive Technical Guide: Exact Mass, Molecular Weight, and Bioanalytical Applications of (1S,3S)-Solifenacin Hydrochloride-d5
Executive Summary
In the rigorous environment of pharmacokinetic (PK) profiling and stereochemical impurity analysis, the precision of your internal standards dictates the reliability of your bioanalytical assays. Solifenacin, a potent and competitive muscarinic acetylcholine receptor antagonist used primarily for overactive bladder, exists therapeutically as the (1S,3R) diastereomer. However, the (1S,3S) diastereomer is a critical analytical reference standard used to monitor chiral inversion, stereospecific metabolism, and synthetic purity.
When deuterated with five atoms—yielding (1S,3S)-Solifenacin Hydrochloride-d5 —this compound becomes an indispensable Stable Isotope-Labeled Internal Standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper provides a definitive breakdown of its exact mass, molecular weight, and field-proven methodologies for its integration into high-throughput bioanalysis.
Physicochemical Properties & Isotopic Profiling
To design a robust mass spectrometry method, one must fundamentally distinguish between molecular weight (the abundance-weighted average mass of all isotopes) and exact mass (the calculated mass of the most abundant isotopic configuration).
For (1S,3S)-Solifenacin Hydrochloride-d5, the deuterium label is typically incorporated onto the benzylic positions of the tetrahydroisoquinoline ring or the phenyl moiety to prevent isotopic exchange (H/D exchange) with protic solvents during extraction [1].
Causality in Mass Calculations
In Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode, the nominal mass of the protonated free base [M+H]+ is utilized. However, for High-Resolution Mass Spectrometry (HRMS) systems like Orbitraps or Q-TOFs used in metabolite identification, the exact mass is critical to differentiate the target from isobaric background matrix interferences.
Quantitative Data Summary
| Property | Value | Analytical Significance |
| Chemical Formula (Salt) | C23H22D5ClN2O2 | Includes the HCl salt required for stability and solubility. |
| Chemical Formula (Free Base) | C23H21D5N2O2 | The form that is ionized and detected in ESI+ MS. |
| Molecular Weight (Salt) | 404.0 g/mol | Used for gravimetric preparation of stock solutions [2]. |
| Exact Mass (Salt) | 403.2075 Da | Critical for HRMS calibration and isotopic fine structure [1]. |
| Exact Mass (Free Base) | 367.2307 Da | The neutral mass prior to protonation in the ESI source. |
| Protonated Ion [M+H]+ | 368.238 m/z | The Q1 precursor ion targeted in LC-MS/MS [3]. |
The Logic of SIL-IS in Bioanalysis
Why utilize a deuterated standard rather than a structural analog?
During Electrospray Ionization (ESI), co-eluting endogenous plasma lipids compete with the analyte for charge droplets, leading to ion suppression or enhancement (the matrix effect). Because (1S,3S)-Solifenacin Hydrochloride-d5 shares the exact physicochemical properties (pKa, lipophilicity) of the target analyte, it co-elutes perfectly during reversed-phase chromatography. Any matrix-induced ionization fluctuation affects the analyte and the SIL-IS equally. By quantifying the ratio of their peak areas, the assay becomes a self-validating system, neutralizing matrix effects and extraction recovery losses [4].
Experimental Protocol: LC-MS/MS Bioanalysis
The following methodology outlines a validated, high-throughput protocol for extracting and quantifying solifenacin using the d5-labeled internal standard [3, 4].
Step-by-Step Methodology
Step 1: Stock Solution & Spiking
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Accurately weigh 1.00 mg of (1S,3S)-Solifenacin Hydrochloride-d5 (accounting for the 404.0 g/mol salt weight) and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL primary stock.
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Dilute to a working IS solution of 50.0 ng/mL in 50:50 Water:Methanol.
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Aliquot 100 µL of human or rat plasma into a microcentrifuge tube and spike with 10 µL of the working IS solution.
Step 2: Sample Extraction (Protein Precipitation / LLE)
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Add 300 µL of cold Methanol (or Acetonitrile) to the spiked plasma to precipitate proteins.
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Causality Note: Methanol is preferred over Acetonitrile for solifenacin to maintain the solubility of the highly basic quinuclidine moiety and prevent co-precipitation.
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Vortex for 2 minutes at 1500 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to an autosampler vial.
Step 3: Chromatographic Separation
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Column: C18 reversed-phase column (e.g., 50 × 4.6 mm, 3 µm or 5 µm particle size).
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Mobile Phase: Isocratic elution using 5 mM Ammonium Formate (pH 3.0) : Methanol (20:80, v/v).
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Flow Rate: 0.4 to 0.7 mL/min.
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Causality Note: The acidic pH (3.0) ensures the tertiary amines of both the analyte and the d5-IS are fully protonated, improving peak shape and ESI+ ionization efficiency.
Step 4: Mass Spectrometric Detection (MRM) Configure the Triple Quadrupole in Positive Electrospray Ionization (ESI+) mode.
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Analyte (Solifenacin): Precursor m/z 363.2 → Product m/z 193.2 (or 110.1).
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SIL-IS (Solifenacin-d5): Precursor m/z 368.2 → Product m/z 198.2 (or 110.2).
Workflow Visualization
The following diagram illustrates the logical flow of the bioanalytical process, demonstrating how the SIL-IS integrates into the sample preparation and mass spectrometric detection pathways.
Caption: LC-MS/MS Bioanalytical Workflow using Solifenacin-d5 as a Stable Isotope-Labeled IS.
Conclusion
The implementation of (1S,3S)-Solifenacin Hydrochloride-d5 as an internal standard is a textbook example of analytical rigor. By leveraging its exact mass ( 403.2075 Da ) for high-resolution verification and its nominal m/z transitions ( 368.2→198.2 ) for triple quadrupole quantitation, researchers can completely negate the variability introduced by complex biological matrices. Understanding the causality behind its molecular weight (accounting for the hydrochloride salt) ensures gravimetric accuracy, which is the foundational bedrock of any quantitative PK study.
References
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Macek, J., Ptáček, P., & Klíma, J. (2010). "Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 878(31), 3327-3330. Available at:[Link]
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Kandasamy, C., et al. (2020). "Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study." International Journal of Research in Pharmaceutical Sciences, 11(4), 7083–7093. Available at: [Link]
